2-Propanol, 1-(2-((3-((dimethylamino)methyl)phenyl)ethynyl)phenoxy)-3-((1,1-dimethylethyl)amino)-
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Overview
Description
2-Propanol, 1-(2-((3-((dimethylamino)methyl)phenyl)ethynyl)phenoxy)-3-((1,1-dimethylethyl)amino)- is a complex organic compound with potential applications in various scientific fields This compound features a unique structure that combines a 2-propanol backbone with multiple functional groups, including a dimethylamino group, a phenyl ring, and a tert-butylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(2-((3-((dimethylamino)methyl)phenyl)ethynyl)phenoxy)-3-((1,1-dimethylethyl)amino)- typically involves multiple steps:
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Formation of the Ethynyl Phenyl Intermediate: : This step involves the reaction of a phenyl halide with an acetylene derivative under palladium-catalyzed coupling conditions (e.g., Sonogashira coupling). The reaction is typically carried out in the presence of a base such as triethylamine and a palladium catalyst like Pd(PPh₃)₄.
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Introduction of the Dimethylamino Group: : The intermediate is then reacted with a dimethylamine source, often through nucleophilic substitution or addition reactions. This step may require the use of a solvent like dichloromethane and a base such as sodium hydride.
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Attachment of the Phenoxy Group: : The phenoxy group is introduced via an etherification reaction, where the ethynyl phenyl intermediate reacts with a phenol derivative in the presence of a base like potassium carbonate.
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Final Assembly: : The final step involves the coupling of the intermediate with 2-propanol and the tert-butylamino group. This step may involve reductive amination or other coupling reactions, often using reducing agents like sodium borohydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the 2-propanol moiety, forming ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.
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Reduction: : Reduction reactions can target the phenyl rings or the ethynyl group, potentially converting them to alkanes or alkenes. Hydrogenation using palladium on carbon (Pd/C) is a typical method.
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Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the dimethylamino and phenoxy groups. Reagents like alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, palladium on carbon (Pd/C).
Bases: Triethylamine, potassium carbonate.
Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄).
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alkanes, alkenes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules. Its structure suggests it could bind to proteins or nucleic acids, making it a candidate for drug discovery or biochemical studies.
Medicine
In medicine, the compound’s unique structure could be explored for therapeutic applications. It may act as a ligand for specific receptors or enzymes, potentially leading to the development of new pharmaceuticals.
Industry
In industry, the compound could be used in the development of advanced materials or as a specialty chemical in various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the dimethylamino group suggests it could act as a ligand for certain receptors, while the phenyl and ethynyl groups may facilitate binding to hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
2-Propanol, 1-(2-((3-(aminomethyl)phenyl)ethynyl)phenoxy)-3-((1,1-dimethylethyl)amino)-: Similar structure but lacks the dimethylamino group.
2-Propanol, 1-(2-((3-(methylamino)methyl)phenyl)ethynyl)phenoxy)-3-((1,1-dimethylethyl)amino)-: Similar structure but with a methylamino group instead of dimethylamino.
Uniqueness
The presence of the dimethylamino group in 2-Propanol, 1-(2-((3-((dimethylamino)methyl)phenyl)ethynyl)phenoxy)-3-((1,1-dimethylethyl)amino)- makes it unique compared to its analogs. This group can significantly influence the compound’s chemical reactivity and biological activity, potentially enhancing its binding affinity to certain molecular targets.
Properties
CAS No. |
126661-35-6 |
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Molecular Formula |
C24H32N2O2 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
1-(tert-butylamino)-3-[2-[2-[3-[(dimethylamino)methyl]phenyl]ethynyl]phenoxy]propan-2-ol |
InChI |
InChI=1S/C24H32N2O2/c1-24(2,3)25-16-22(27)18-28-23-12-7-6-11-21(23)14-13-19-9-8-10-20(15-19)17-26(4)5/h6-12,15,22,25,27H,16-18H2,1-5H3 |
InChI Key |
CEQRHYBEWOKVHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C#CC2=CC=CC(=C2)CN(C)C)O |
Origin of Product |
United States |
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